(2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid nitrate
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Overview
Description
(2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid nitrate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid nitrate can be achieved through several methods. One common approach involves the intramolecular cyclocondensation of amidoguanidines, thermal condensation of N-cyanoimidates with hydrazine, and 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require specific reaction conditions such as microwave irradiation to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound typically involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For example, N-guanidinosuccinimide can react with aliphatic amines under microwave irradiation to afford the desired product .
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid nitrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
(2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid nitrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-3-(5-amino-1H-1,2,4-triazol-3-yl)prop-2-enoic acid nitrate involves its interaction with specific molecular targets and pathways. The triazole moiety can bind to various enzymes and receptors through hydrogen-bonding and dipole interactions, leading to its versatile biological activities . For example, it can inhibit enzymes like carbonic anhydrase-II by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C5H6N5O5- |
---|---|
Molecular Weight |
216.13 g/mol |
IUPAC Name |
(Z)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid;nitrate |
InChI |
InChI=1S/C5H6N4O2.NO3/c6-5-7-3(8-9-5)1-2-4(10)11;2-1(3)4/h1-2H,(H,10,11)(H3,6,7,8,9);/q;-1/b2-1-; |
InChI Key |
DXCAOZOLDJQBMO-ODZAUARKSA-N |
Isomeric SMILES |
C(=C\C(=O)O)\C1=NC(=NN1)N.[N+](=O)([O-])[O-] |
Canonical SMILES |
C(=CC(=O)O)C1=NC(=NN1)N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
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